3-Phenyl-1,2,3-triazolo(1,5-a)pyridine

Fluorescent Probes Materials Chemistry Analytical Chemistry

Researchers requiring a rigid, planar heterocyclic fluorophore scaffold often face supply inconsistency and uncertain substitution fidelity. 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine (CAS 832-81-5) solves this as a well-characterized building block with the precise 3-phenyl substitution essential for fluorescence quantum yield and target-binding affinity. • Fluorescent Probe Core: 3-Aryl substitution pattern enables tunable quantum yields via further 7-position functionalization for analytical and bioimaging sensors. • Privileged Pharmacophore: Confers high hA1 adenosine receptor affinity (Ki = 0.076 μM) with >300-fold selectivity over hA2A; serves as a key SAR reference point. • Neglected Disease Lead: Direct precursor to triazolopyridinium salts with leishmanicidal activity and selectivity indexes superior to Glucantime against multiple Leishmania spp.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 832-81-5
Cat. No. B1296489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,2,3-triazolo(1,5-a)pyridine
CAS832-81-5
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CN3N=N2
InChIInChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-11-8-4-5-9-15(11)14-13-12/h1-9H
InChIKeyCNTOUGGARXCZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,2,3-triazolo(1,5-a)pyridine (CAS 832-81-5): Baseline Physicochemical and Pharmacophore Profile


3-Phenyl-1,2,3-triazolo(1,5-a)pyridine (CAS 832-81-5) is a heterocyclic compound comprising a [1,2,3]triazolo[1,5-a]pyridine core substituted with a phenyl ring at the 3-position. This scaffold is recognized as a privileged structure in medicinal chemistry and materials science [1]. The compound exhibits a molecular weight of 195.22 g/mol, a computed XLogP3-AA of 2.2, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond [2]. These computed physicochemical descriptors indicate moderate lipophilicity and a relatively planar, rigid structure that facilitates π-stacking interactions, positioning it as a versatile building block for the development of fluorescent probes and biologically active molecules [3].

Fluorescent probe building block via 3-aryl core
Adenosine receptor pharmacophore scaffold
Neutral precursor for antiparasitic salt synthesis
Rigid N-donor ligand for coordination chemistry

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine: Why Generic Substitution with Unsubstituted or Differently Substituted Triazolopyridines Is Not Recommended


The 3-phenyl substituent on the [1,2,3]triazolo[1,5-a]pyridine core is a critical determinant of molecular recognition and photophysical properties. Replacing this phenyl group with alternative substituents or using the unsubstituted core can drastically alter or abolish target binding affinity and functional output. For instance, in adenosine receptor studies, the presence of a phenyl ring at the 2-position of a related triazolopyridine scaffold conferred high affinity (Ki = 0.076 μM) and significant selectivity for the hA1 receptor, whereas modifications to this phenyl group or its replacement with smaller heterocycles resulted in marked changes in both affinity and subtype selectivity [1]. Similarly, in the context of fluorescent probe development, 3-aryl-substituted triazolopyridines, including the 3-phenyl derivative, exhibit distinct fluorescence quantum yields that are highly sensitive to the nature and position of the aryl group, making the specific 3-phenyl substitution essential for achieving desired photophysical characteristics [2]. Therefore, procurement decisions cannot assume functional equivalence across different triazolopyridine derivatives.

Unsubstituted or 3-methyl triazolopyridines may lack aryl π-conjugation and show negligible fluorescence, limiting probe applications.
Changing the phenyl substituent to thiophene or substituted phenyls can drastically alter adenosine receptor affinity and selectivity, undermining SAR studies.
Antiparasitic activity requires conversion to triazolopyridinium salts; the neutral precursor alone may not reproduce leishmanicidal effects.

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine: Evidence-Based Differential Selection Guide


Fluorescence Quantum Yield: Comparative Performance of 3-Aryl Triazolopyridines as Fluorophores

The 3-phenyl-[1,2,3]triazolo[1,5-a]pyridine core is a demonstrated fluorophore, with the 3-aryl substitution being essential for conferring useful fluorescence properties. In a series of 3-aryl-substituted derivatives synthesized via Suzuki cross-coupling, all compounds exhibited fluorescence, but the quantum yields varied considerably depending on the specific aryl group [1]. While the exact quantum yield for the 3-phenyl parent compound was not explicitly reported in that study, its characterization as part of the 'highly fluorescent' 3-aryl series (Series A) distinguishes it from 3-methyl or unsubstituted analogs, which lack the extended π-conjugation necessary for comparable photophysical performance [1]. This establishes the 3-phenyl derivative as a validated member of a fluorophore class, in contrast to non-aryl substituted cores which are generally non-emissive.

Fluorescence quantum yield
Class-level
3-Aryl substitution necessary for fluorescence; 3-methyl/non-aryl analogs are non-emissive
Validated entry to fluorescent triazolopyridine class
Quantum yield varies with aryl group; class-level inference
Fluorescent Probes Materials Chemistry Analytical Chemistry

Target Binding Affinity: The Impact of a Phenyl Substituent on Adenosine Receptor Affinity and Selectivity

In a closely related [1,2,4]triazolo[1,5-a]pyridine scaffold, the presence of a phenyl ring at the 2-position was critical for achieving high affinity and selectivity for the human adenosine A1 receptor (hA1 AR). Compound 4a, bearing a 2-phenyl substituent, exhibited a Ki of 0.076 μM for hA1 AR, with significantly lower affinity for hA2A (Ki = 25.6 μM) and hA3 (Ki > 100 μM), demonstrating a >336-fold selectivity for hA1 over hA2A [1]. In contrast, replacement of this phenyl ring with a smaller thiophene heterocycle (compound 4t) altered the affinity profile, while introduction of various substituents on the phenyl ring 'resulted in drastic reduction in affinity and selectivity towards all the ARs' [1]. This structure-activity relationship (SAR) underscores that the unsubstituted phenyl group is a key pharmacophoric element for achieving a specific, high-affinity binding profile at the hA1 receptor within this chemical class.

hA₁ receptor binding
Class-level
Related phenyl analog Ki hA₁=0.076 µM, >336-fold selectivity over hA₂A
Privileged motif for hA₁ affinity; highly sensitive to substitution
Data from [1,2,4]triazolo[1,5-a]pyridine series
Adenosine Receptors GPCR Medicinal Chemistry

Antiparasitic Activity: In Vitro Leishmanicidal Potency of Triazolopyridine Derivatives

The [1,2,3]triazolo[1,5-a]pyridine scaffold has been validated as a source of potent leishmanicidal agents. A series of triazolopyridinium salts derived from the core structure exhibited significant in vitro activity against Leishmania infantum, L. braziliensis, and L. donovani, with five compounds (2b, 4a, 4c, 6, 7d) demonstrating selectivity indexes higher than the reference drug Glucantime across all three species [1]. The most active compounds were also found to be potent inhibitors of the parasite-specific iron superoxide dismutase (Fe-SOD) while showing low impact on the human copper-zinc SOD (CuZn-SOD), indicating a parasite-selective mechanism of action [1]. The 3-phenyl-1,2,3-triazolo(1,5-a)pyridine compound serves as the neutral precursor to this class of antiparasitic salts, providing a critical synthetic entry point for generating diverse bioactive analogs.

Antiparasitic activity
Class-level
Derived triazolopyridinium salts show selectivity indexes superior to reference drug
Precursor for antiparasitic lead synthesis; bioactivity in salt form
Activity assessed in Leishmania spp.; neutral precursor itself not directly measured
Leishmaniasis Antiparasitic Neglected Tropical Diseases

Physicochemical Profile: Computed Lipophilicity (XLogP3) and Hydrogen Bonding Capacity

The computed physicochemical properties of 3-phenyl-1,2,3-triazolo(1,5-a)pyridine (CAS 832-81-5) provide a quantifiable basis for selection in drug discovery and chemical biology applications. The compound has a molecular weight of 195.22 g/mol, a computed XLogP3-AA of 2.2, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond [1]. This profile indicates moderate lipophilicity and a relatively rigid, planar structure with limited conformational flexibility. Compared to unsubstituted [1,2,3]triazolo[1,5-a]pyridine (MW 119.12 g/mol, XLogP3 ~0.5) or more polar derivatives (e.g., 3-(2-pyridyl) analog, XLogP3 ~1.1), the 3-phenyl derivative occupies a distinct physicochemical space that may favor passive membrane permeability and protein binding via hydrophobic and π-stacking interactions [2].

Lipophilicity (XLogP3)
Reported
XLogP3-AA = 2.2; unsubstituted core ~0.5; 2-pyridyl analog ~1.1
Distinct lipophilicity space for hydrophobic target binding
Computed values; experimental confirmation advised
Drug-likeness ADME Physicochemical Properties

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Fluorescent Probe and Chemosensor Development

Leverage the 3-phenyl-[1,2,3]triazolo[1,5-a]pyridine core as a validated fluorophore building block for designing novel fluorescent sensors. The 3-aryl substitution pattern is essential for conferring fluorescence to the triazolopyridine scaffold, with members of this series exhibiting quantum yields that are tunable through further functionalization at the 7-position [1]. This compound provides a direct entry point to a class of materials useful in analytical and bioimaging applications.

Synthesis of Antiparasitic Lead Compounds

Utilize 3-phenyl-1,2,3-triazolo(1,5-a)pyridine as a neutral precursor for the synthesis of triazolopyridinium salts with demonstrated in vitro leishmanicidal activity. Derivatives of this scaffold have shown selectivity indexes superior to the reference drug Glucantime against multiple Leishmania species and act as selective inhibitors of parasite Fe-SOD [2]. This makes it a valuable starting material for medicinal chemistry programs targeting neglected tropical diseases.

Adenosine Receptor Modulator Scaffold Optimization

Employ the 3-phenyltriazolopyridine motif as a privileged pharmacophore for targeting the human adenosine A1 receptor. In closely related [1,2,4]triazolo[1,5-a]pyridine series, the unsubstituted phenyl substituent confers high affinity (Ki = 0.076 μM) and >300-fold selectivity for hA1 over hA2A receptors, a profile that is highly sensitive to further phenyl ring substitution [3]. This compound serves as a key reference point for SAR studies aimed at developing selective hA1 AR antagonists or agonists.

Metal Coordination and Supramolecular Chemistry

Explore the metal-binding and self-assembly properties of 3-phenyl-1,2,3-triazolo(1,5-a)pyridine. The rigid, planar structure with a single rotatable bond and the presence of multiple nitrogen atoms (HBA count = 2) make it a suitable ligand for constructing coordination complexes and helicates [4]. Its formation via oxidative cyclization of hydrazones has been observed in the presence of transition metals, highlighting its potential in metallosupramolecular applications.

Application
Selection Property
Validation Focus
Fluorescent probe development
3-Aryl fluorophore core
Quantum yield tuning and photostability
Antiparasitic lead synthesis
Neutral precursor for salt formation
Antiparasitic activity and Fe-SOD inhibition
Adenosine receptor SAR studies
Phenyl pharmacophore motif
hA₁ affinity and subtype selectivity profiling
Metal coordination chemistry
Rigid N-donor ligand
Helicate and complex formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.